molecular formula C14H12O5 B1588765 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid CAS No. 216581-47-4

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B1588765
CAS No.: 216581-47-4
M. Wt: 260.24 g/mol
InChI Key: WYDDQRFWOUARKA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a benzyloxy group, a methyl group, and a carboxylic acid group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable benzyl alcohol derivative with a pyranone precursor under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then oxidized to yield the desired product.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated pyranone under palladium catalysis . This method offers mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated pyranone derivatives.

    Substitution: Various substituted pyranone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methyl-4-oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group.

    4-Oxo-4H-pyran-2-carboxylic acid: Lacks both the benzyloxy and methyl groups.

Uniqueness

3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-oxo-3-phenylmethoxypyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9-7-11(15)12(13(19-9)14(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDQRFWOUARKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431879
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216581-47-4
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Formyl-3-benzyloxy-6-methyl-pyran-4(1H)-one (3.67 g, 15.03 mmol, 1 eq) was dissolved in acetone (50 ml) and the solution diluted with water (50 ml). To the reaction mixture was added sulfamic acid (2.04 g, 21.04 mmol, 1.4 eq) and 80% sodium chlorite (1.78 g, 15.8 mmol, 1.05 eq) and allowed to stir for 1 hour at room temperature in an open vessel. Removal of acetone in vacuo yielded crude product as a precipitate in the remaining aqueous solution. The solid was collected, washed with absolute ethanol and dried (3.32 g, 85%). m.p. 173-175° C.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
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3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 5
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 6
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

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